molecular formula C14H19FeN-6 B13398602 Ferrocene, [1-(dimethylamino)ethyl]-

Ferrocene, [1-(dimethylamino)ethyl]-

Cat. No.: B13398602
M. Wt: 257.15 g/mol
InChI Key: FUBWZFQUYFEMQO-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Ugi's Amine

The synthesis of Ferrocene (B1249389), [1-(dimethylamino)ethyl]- was first reported in 1970 by the esteemed chemist Ivar Ugi, for whom the compound is colloquially named. wikipedia.orgwikiwand.com Ugi's work built upon the growing interest in the chemistry of ferrocene and its derivatives. The initial synthesis involved the conversion of (±)1-ferrocenylethanol to (±)1-ferrocenylchloroethane, which was then reacted with dimethylamine (B145610) to produce a racemic mixture of the amine. wikipedia.org A crucial step in Ugi's procedure was the resolution of this racemic mixture through recrystallization of the tartrate salt, which successfully separated the enantiomers. wikipedia.org This pioneering work provided access to enantiomerically pure forms of the compound, a critical development for its future applications in asymmetric catalysis.

While Ugi is credited with the first synthesis and resolution, it's noteworthy that the broader field of multicomponent reactions, with which his name is famously associated through the Ugi reaction, was a significant area of his research. ontosight.ainih.govwikipedia.org However, the discovery of Ugi's amine itself stemmed from his explorations into ferrocene chemistry. wikipedia.org

Significance as a Chiral Building Block in Organometallic Chemistry

The true significance of Ugi's amine lies in its role as a chiral precursor for the synthesis of a vast array of ligands used in asymmetric catalysis. wikipedia.orgnih.gov Its utility was first demonstrated in 1974 by Kumada and his team, who prepared mono- and bisphosphine ligands from Ugi's amine for use in rhodium-catalyzed asymmetric hydrosilation of ketones. wikipedia.org This opened the door to the development of numerous other chiral ligands.

Perhaps the most prominent class of ligands derived from Ugi's amine is the Josiphos family of ligands. wikipedia.orgwikiwand.com These ligands have proven to be exceptionally effective in a wide range of catalytic reactions, both on a laboratory and industrial scale. wikipedia.org The versatility of Ugi's amine allows for the systematic modification of the ligand structure, enabling the fine-tuning of steric and electronic properties to optimize catalyst performance. The ability to readily introduce different phosphine (B1218219) groups and other substituents has made Ugi's amine an indispensable tool for ligand design and the development of new asymmetric transformations. wikipedia.orgrsc.org

Stereochemical Considerations and Planar Chirality

The stereochemistry of Ferrocene, [1-(dimethylamino)ethyl]- is a key aspect of its utility. The molecule possesses a stereogenic center at the carbon atom attached to the ferrocene ring and the dimethylamino group. wikipedia.org However, a more unique and crucial feature is the presence of planar chirality. wikipedia.org

Planar chirality arises in substituted ferrocenes when one of the cyclopentadienyl (B1206354) rings is disubstituted with two different groups, breaking the plane of symmetry of the ring. wikipedia.orgnih.gov In the case of Ugi's amine, the cyclopentadienyl ring is substituted with the [1-(dimethylamino)ethyl] group and a hydrogen atom at a different position. The arrangement of these substituents relative to the plane of the ring creates non-superimposable mirror images. nih.gov The term "planar chirality" was repurposed for ferrocene chemistry by Schlögl in 1967. wikipedia.org

The combination of both central and planar chirality in derivatives of Ugi's amine is thought to work synergistically to achieve high levels of enantioinduction in catalytic reactions. wikipedia.org The stereochemical outcome of reactions involving Ugi's amine, such as directed ortho-lithiation, can be controlled with high diastereoselectivity. wikipedia.org For instance, the treatment of [(1S)-(dimethylamino)ethyl]-ferrocene with n-butyllithium leads to the formation of a product with (Rp) planar chirality, while the (1R)-enantiomer yields the (Sp) planar chirality. wikipedia.org This predictable stereochemical control is fundamental to its application in the synthesis of well-defined chiral ligands for asymmetric catalysis.

Properties

Molecular Formula

C14H19FeN-6

Molecular Weight

257.15 g/mol

IUPAC Name

1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine;cyclopentane;iron

InChI

InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H;/q-1;-5;

InChI Key

FUBWZFQUYFEMQO-UHFFFAOYSA-N

Canonical SMILES

CC([C-]1C=CC=C1)N(C)C.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

Origin of Product

United States

Synthetic Methodologies and Derivatization

Enantioselective Synthesis of Ferrocene (B1249389), [1-(dimethylamino)ethyl]-

The preparation of enantiomerically pure Ferrocene, [1-(dimethylamino)ethyl]- is a critical first step for its application in asymmetric synthesis. Two primary strategies are employed: the resolution of racemic mixtures and direct asymmetric synthesis.

Resolution of Racemic Mixtures

The classical and most widely utilized method for obtaining enantiopure Ugi's amine is through the resolution of its racemic mixture. wikipedia.orgacs.org This process typically involves the use of a chiral resolving agent, most commonly tartaric acid, to form diastereomeric salts. nih.gov

The synthesis of the racemic amine begins with the Friedel-Crafts acylation of ferrocene to produce acetylferrocene (B1663952). nih.gov Subsequent reduction of acetylferrocene yields 1-ferrocenylethanol. nih.gov This alcohol is then converted to the corresponding acetate, which undergoes a substitution reaction with dimethylamine (B145610) to afford the racemic Ferrocene, [1-(dimethylamino)ethyl]-. wikipedia.org

The resolution process leverages the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral acid. For instance, when L-tartaric acid is used in methanol, the (S)-amine/(L)-tartrate salt selectively precipitates upon slow cooling. The (R)-amine remains in the mother liquor and can be precipitated by the addition of a less polar solvent like diethyl ether. This method has been shown to produce both enantiomers with high enantiomeric excess (>99:1 er). nih.gov

StepReactantsReagentsProductKey Feature
1 FerroceneAcetyl chloride, AlCl₃AcetylferroceneFriedel-Crafts Acylation
2 AcetylferroceneRed-Al1-FerrocenylethanolReduction
3 1-FerrocenylethanolAcetic Anhydride1-Ferrocenylethyl acetateAcetylation
4 1-Ferrocenylethyl acetateDimethylamineRacemic Ugi's AmineAmination
5 Racemic Ugi's AmineL-Tartaric AcidDiastereomeric SaltsResolution
6 Diastereomeric SaltsBase(R)- or (S)-Ugi's AmineLiberation of enantiopure amine

Asymmetric Synthetic Routes

While resolution is effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture. To overcome this, asymmetric synthetic routes have been developed to directly produce enantiomerically enriched Ugi's amine. These methods often involve the asymmetric reduction of a prochiral precursor. acs.org

One notable approach is the metal-catalyzed asymmetric hydrogenation of acetylferrocene to produce chiral 1-ferrocenylethanol. google.com For instance, using a complex of an iridium catalyst and a chiral tridentate ferrocene ligand, (S)-1-ferrocenylethanol can be obtained in high yield (99%) and enantiomeric excess (94% ee). google.com This enantiopure alcohol is then converted to Ugi's amine through esterification and subsequent substitution with dimethylamine, a process that proceeds with retention of configuration. wikipedia.orggoogle.com

Other methods, such as the Corey-Bakshi-Shibata (CBS) reduction of acetylferrocene, also provide access to enantiopure 1-ferrocenylethanol as a precursor. wikipedia.org Additionally, enzymatic resolutions of 1-ferrocenylethanol have been reported as an alternative strategy. wikipedia.org A more recent development involves an iridium-catalyzed cascade allylation/2-aza-Cope rearrangement, which has been used to synthesize Ugi-type amines in excellent enantioselectivity (>99% ee). acs.org

MethodPrecursorCatalyst/ReagentProductEnantiomeric Excess (ee)
Asymmetric HydrogenationAcetylferrocene[Ir(COD)Cl]₂ / Chiral Ligand(S)-1-Ferrocenylethanol94%
CBS ReductionAcetylferroceneCorey-Bakshi-Shibata Reagent(R)-1-FerrocenylethanolNot specified
Cascade Allylation/RearrangementFerrocenecarboxaldehyde-derived imineIridium CatalystChiral Ugi-type amine>99%

Directed Ortho-Metallation (DoM) Strategies

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic and organometallic compounds. wikipedia.orgbaranlab.orgorganic-chemistry.org In the context of Ferrocene, [1-(dimethylamino)ethyl]-, the dimethylamino group serves as an excellent directed metalation group (DMG). chimia.chwikipedia.org

The DoM process involves the deprotonation of the ferrocene ring at the position ortho to the DMG by a strong organolithium base, such as n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org The nitrogen atom of the dimethylamino group coordinates to the lithium cation, bringing the base into proximity of the ortho proton and facilitating its abstraction. baranlab.orgorganic-chemistry.org This results in the formation of a lithiated intermediate with high diastereoselectivity, introducing planar chirality. chimia.ch This intermediate can then be reacted with a variety of electrophiles to introduce a wide range of substituents exclusively at the 2-position of the ferrocene ring. chimia.chwikipedia.org This high regioselectivity is a significant advantage over traditional electrophilic aromatic substitution reactions, which often yield a mixture of ortho and para products. wikipedia.org

Functionalization and Derivatization into Ligand Precursors

The true value of Ferrocene, [1-(dimethylamino)ethyl]- lies in its role as a versatile precursor for a vast array of chiral ligands. wikipedia.org The combination of its central chirality and the planar chirality introduced via DoM makes its derivatives highly effective in asymmetric catalysis. wikipedia.org

Synthesis of Phosphine (B1218219) Derivatives (e.g., Josiphos-type ligands)

Among the most successful and widely used ligands derived from Ugi's amine are the Josiphos-type ligands. wikipedia.orgnih.govwikipedia.org These are ferrocenyl diphosphine ligands that have found broad application in industrial processes, including asymmetric hydrogenations. wikipedia.org

The synthesis of Josiphos-type ligands typically follows a two-step sequence starting from enantiopure Ugi's amine. rsc.org

Directed Ortho-Metallation and Phosphinylation: The enantiopure amine is first subjected to diastereoselective ortho-lithiation, followed by quenching with a chlorophosphine (e.g., chlorodicyclohexylphosphine (B95532) or chlorodiphenylphosphine). chimia.chrsc.org This introduces the first phosphine group at the 2-position, creating a PPFA (1-(diphenylphosphino)-2-[1-(dimethylamino)ethyl]ferrocene) analogue. chimia.ch

Nucleophilic Substitution: The dimethylamino group is then displaced by a secondary phosphine (e.g., diphenylphosphine) in a reaction that proceeds with retention of configuration. nih.govrsc.org This step is believed to occur via an SN1-type mechanism where the resulting carbocation is stabilized by the participation of the iron atom. nih.gov

This modular approach allows for the synthesis of a large library of Josiphos ligands with varying steric and electronic properties by simply changing the phosphine reagents used in each step. rsc.org

Ligand FamilySynthetic PrecursorKey Reaction StepsResulting Ligand Type
Josiphos (R)- or (S)-Ugi's Amine1. Directed ortho-lithiation & reaction with R¹₂PCl2. Substitution of -NMe₂ with R²₂PHDiphosphine
PPFA (R)- or (S)-Ugi's AmineDirected ortho-lithiation & reaction with Ph₂PClAminophosphine (B1255530)

Synthesis of Other Heteroatom-Functionalized Ligands (N, O, S, Se, C donors)

The synthetic utility of Ferrocene, [1-(dimethylamino)ethyl]- extends beyond phosphine derivatives. The lithiated intermediate generated by DoM can react with a wide range of electrophiles to introduce other heteroatoms, creating ligands with diverse donor atoms.

For example, quenching the lithiated species with sulfur or selenium electrophiles can lead to the formation of ferrocene-based ligands containing S or Se donor atoms. Similarly, reactions with appropriate reagents can introduce nitrogen or oxygen-containing functionalities. The nucleophilic substitution of the dimethylamino group can also be employed to introduce other functional groups, such as methoxy (B1213986) or hydroxy groups, further expanding the library of accessible ligands. researchgate.net This versatility allows for the fine-tuning of the ligand's electronic and steric properties to suit specific catalytic applications.

Preparation of Multi-Ferrocene Based Ligands

The chiral scaffold provided by (R)- or (S)-[1-(dimethylamino)ethyl]ferrocene, commonly known as Ugi's amine, serves as a foundational building block for the synthesis of a diverse array of complex ligands incorporating multiple ferrocenyl units. chimia.chnih.gov These multi-ferrocene ligands are of significant interest due to their unique redox properties and their application in asymmetric catalysis, where the combination of planar, central, and sometimes phosphorus-centered chirality can lead to highly effective catalysts. researchgate.netnih.gov The synthetic strategies to access these molecules are modular, often relying on a highly diastereoselective ortho-lithiation of Ugi's amine, followed by reaction with electrophiles and subsequent substitution of the dimethylamino group. chimia.chwikipedia.org

Synthesis of Biferrocene-Based Diphosphine Ligands

One prominent class of multi-ferrocene ligands is based on the biferrocene backbone. A modular synthetic sequence allows for the construction of these ligands, offering structural variations by combining different ferrocene, amine, and phosphino (B1201336) components. chimia.ch The synthesis typically begins with the conversion of Ugi's amine to an iodo derivative, which can then be dimerized to form the biferrocene core. Subsequent functionalization leads to the final diphosphine ligands. chimia.ch

A key step involves the dimerization of an iodo-ferrocene derivative, which is accessible from Ugi's amine. chimia.ch This biferrocene intermediate is then further modified. For example, methylation followed by a ring closure reaction with 2-bromobenzylamine (B1296416) can form an azepine structure. The final step involves the substitution of the bromide with various phosphine groups to yield the target ligands. chimia.ch

Table 1: Representative Synthesis of a Biferrocene-Based Ligand

StepReactantsReagents/ConditionsProductDescription
1(R)-[1-(dimethylamino)ethyl]ferrocene1. Directed ortho-lithiation (e.g., n-BuLi) 2. Iodination (e.g., I₂)Iodo derivative of Ugi's amineIntroduction of an iodine atom at the 2-position of the substituted cyclopentadienyl (B1206354) ring.
2Iodo derivative of Ugi's amineDimerization (e.g., Ullmann coupling)Biferrocene intermediateFormation of the 1,1''-biferrocene backbone.
3Biferrocene intermediate1. Methylation (e.g., MeI) 2. Ring closure with 2-bromobenzylamineAzepine-bridged biferroceneConstruction of a seven-membered azepine ring linking the two ferrocene units.
4Azepine-bridged biferrocenePhosphination (e.g., HPPh₂, Pd catalyst)Final biferrocene diphosphine ligandIntroduction of phosphine groups, replacing the bromide.

Synthesis of Ferrocenyl-Aryl and P-Chiral Diphosphine Ligands

Ligands that combine two ferrocene units within their structure, such as ChenPhos, have been developed utilizing Ugi's amine as the chiral starting material. nih.gov The synthesis of these ligands often involves a cross-coupling reaction to form a ferrocenyl-aryl backbone, followed by the introduction of phosphine moieties. chimia.ch

The general approach starts with a Negishi coupling of a derivative of Ugi's amine with a dihaloarene (e.g., 2-bromo-iodobenzene) to create the central structural framework. Subsequently, both the halide and the original dimethylamino group are replaced by phosphines. To manage reactivity, the phosphino group introduced first may be temporarily oxidized to a phosphine oxide, which is then reduced in the final step. chimia.ch This modularity allows for the synthesis of a library of ligands with varying electronic and steric properties. chimia.chgoogle.com

Another advanced strategy involves the diastereoselective lithiation of Ugi's amine, followed by a reaction with phosphorus trichloride (B1173362) (PCl₃). The resulting dichloro-phosphine intermediate can then react with organometallic reagents (such as organolithium or Grignard reagents) to introduce various substituents on the phosphorus atom. By using a ferrocenyl-containing organometallic reagent in this step, a ligand bearing three ferrocene units can be synthesized. google.com This method is notable for creating P-chiral centers with high stereoselectivity. google.com

Table 2: General Synthetic Route for ChenPhos-type Ligands

StepStarting MaterialKey Reagents/ConditionsIntermediate/ProductKey Transformation
1Derivative of Ugi's amine2-Bromo-iodobenzene, Pd/Zn catalyst (Negishi coupling)Ferrocenyl-aryl backboneFormation of the C-C bond between the ferrocene and aryl units.
2Ferrocenyl-aryl backbone1. Substitution of bromide with a phosphine (e.g., HP(O)Ph₂) 2. Oxidation of phosphine to phosphine oxideMono-phosphinated, phosphine oxide intermediateFirst phosphine group introduction.
3Mono-phosphinated intermediateSubstitution of the dimethylamino group with a second phosphine (e.g., HPPh₂)Diphosphine oxide intermediateSecond phosphine group introduction.
4Diphosphine oxide intermediateReduction (e.g., HSiCl₃)Final diphosphine ligand (e.g., ChenPhos)Reduction of the phosphine oxide to the desired phosphine.

Ferrocene-Containing Dendrimers

The construction of larger multi-ferrocene systems includes dendrimers, which are highly branched, symmetric molecules. nih.govwikipedia.org While various synthetic methods exist for ferrocene-containing dendrimers, their synthesis often involves the attachment of ferrocene units to a central core. wikipedia.org Functionalized derivatives of [1-(dimethylamino)ethyl]ferrocene can potentially be incorporated into these structures, serving as chiral, redox-active units on the periphery or within the dendritic branches. The synthesis of dendrons (the dendritic wedges) often involves multi-step organic reactions, which are then attached to a polyfunctional core. For instance, dendrons with terminal ferrocenyl groups can be attached to a porphyrin core via O-alkylation reactions. researchgate.net The precise incorporation of Ugi's amine derivatives into such structures allows for the introduction of defined stereochemistry into these complex macromolecules.

Coordination Chemistry of Derived Ligands

Ligand Properties and Coordination Modes

Ligands derived from [1-(dimethylamino)ethyl]ferrocene are characterized by their modularity and the unique stereochemical environment they create around a metal center. The ferrocene (B1249389) backbone provides a rigid and bulky framework, while the side chain introduces a chiral center and additional coordinating groups.

A prominent class of ligands derived from Ugi's amine is the bidentate phosphines, exemplified by the highly successful Josiphos family. These ligands typically feature a phosphine (B1218219) group on the side chain-bearing Cp ring and another on the second Cp ring, resulting in a 1,1'-disubstituted ferrocene scaffold. researchgate.net Unlike 1,1'-bis(diphenylphosphino)ferrocene (dppf), where the two phosphine groups are identical, Josiphos-type ligands are unsymmetrical, possessing two different phosphine moieties. researchgate.net This inherent asymmetry, combined with the planar and central chirality, is crucial for their effectiveness in asymmetric catalysis.

The synthesis of Josiphos ligands starts with the diastereoselective lithiation of enantiopure [1-(dimethylamino)ethyl]ferrocene, followed by reaction with a chlorophosphine (e.g., PPh₂Cl). The resulting aminophosphine (B1255530) is then subjected to a second lithiation and reaction with another chlorophosphine (e.g., PCy₂Cl), followed by the displacement of the dimethylamino group. researchgate.net

These ligands primarily coordinate to metal centers in a bidentate fashion through the two phosphorus atoms (P,P-coordination). The large P-M-P bite angle imposed by the ferrocene backbone is a defining feature of these complexes. acs.org However, ligands that retain the initial dimethylamino group and incorporate a phosphine at the 2-position can exhibit P,N-coordination. acs.orgresearchgate.net The coordination mode can sometimes be flexible; for instance, palladium complexes of a bisphosphine-diamine ligand derived from this scaffold exist as an equilibrium mixture of isomers involving (P,P)- and (P,N)-coordination modes. acs.org

Table 1: Examples of Bidentate Ligands Derived from [1-(dimethylamino)ethyl]ferrocene

Ligand Name/Type Key Structural Feature Typical Coordination Mode
Josiphos Unsymmetrical 1,1'-bis(phosphino)ferrocene P,P-chelation
P,N-ferrocenyl ligands Phosphine at the 2-position and the original dimethylamino group P,N-chelation

| ChenPhos | 1'-dicyclohexylphosphino-1-[(SP)-[(SFc)-2-[(RC)-1-(dimethylamino)ethyl]ferrocenyl]phenylphosphino]ferrocene | P,P-chelation |

Building upon the synthetic principles of bidentate ligands, more complex tridentate and multidentate systems have been developed. These ligands can offer more rigid coordination to a metal center or enable the formation of polynuclear complexes. An example is the PigiPhos ligand family, which features a central phosphorus atom linked to two [1-(diphenylphosphino)ferrocenyl]ethyl units derived from Ugi's amine. nih.gov This structure allows for potential tridentate coordination (P,P,P) or for bridging two metal centers.

These multidentate ligands are designed to create specific chiral pockets around the metal center, enhancing stereochemical control in catalytic reactions. Their synthesis involves multi-step procedures starting from the basic [1-(dimethylamino)ethyl]ferrocene scaffold. nih.gov

Formation of Metal Complexes

The diverse donor sets (P, N) and structural features of these ferrocenyl ligands allow them to form stable complexes with a wide range of metals, particularly transition metals known for their catalytic activity.

Ligands derived from [1-(dimethylamino)ethyl]ferrocene have been extensively used to form complexes with late transition metals. The formation of these complexes typically involves the reaction of the free ligand with a suitable metal precursor, such as a metal halide, acetonitrile, or cyclooctadiene (COD) complex.

Palladium Complexes: Palladium(II) complexes are readily formed by reacting the phosphine ligands with precursors like [PdCl₂(MeCN)₂]. acs.org These complexes, such as [(Josiphos)PdCl₂], have been isolated and structurally characterized. acs.org

Rhodium, Ruthenium, and Iridium Complexes: Rh(I), Ru(II), and Ir(I) complexes are of great interest for asymmetric hydrogenation and other transfer reactions. nih.gov They are often prepared using precursors like [Rh(COD)₂]BF₄, [RuCl₂(arene)]₂, or [Ir(COD)Cl]₂. The resulting complexes often feature the ferrocenyl ligand and other co-ligands like COD or halides in the metal's coordination sphere. nih.gov

Copper and Gold Complexes: The soft phosphine donors in these ligands show a high affinity for soft metals like Cu(I) and Au(I). Dinuclear gold(I) complexes, such as [{Au(SCN)}₂(μ-L)] where L is an unsymmetrical bidentate ferrocenyl-phosphine ligand, have been synthesized and characterized. researchgate.net Copper(I) complexes have also been prepared, often for applications in catalysis. acs.org

The modular nature of ligands derived from [1-(dimethylamino)ethyl]ferrocene also allows for the rational design of heterobimetallic complexes. chemistryviews.org A ligand containing distinct coordination pockets can selectively bind two different metal ions. For example, a ferrocene-based bisphosphine-diamine ligand has been used to create complexes containing both a soft metal (like Pd or Pt) and a hard or borderline metal (like Mg or Cu). acs.org

The synthesis is typically stepwise. First, one metal is coordinated to its preferred site (e.g., MgBr₂ to the N,N-diamine site). This metallated ligand is then reacted with a second metal precursor (e.g., a palladium source) which coordinates to the remaining P,P-phosphine site. acs.org This approach allows for the creation of complexes with two distinct metal centers held in close proximity by the ferrocenyl framework, opening avenues for cooperative catalysis. acs.orgnih.gov

Structural Analysis of Complexes

The precise three-dimensional arrangement of atoms in these metal complexes is critical to understanding their reactivity and the origin of enantioselectivity in catalysis. X-ray crystallography has been the definitive tool for elucidating the solid-state structures of these compounds. researchgate.net

Structural analyses have confirmed the chelation modes of the ligands and provided detailed metric parameters. For instance, in a dinuclear gold(I) complex with a bidentate ferrocenyl-phosphine ligand, the Au-P bond lengths were determined to be 2.260-2.265 Å and the Au-S (from a thiocyanate (B1210189) co-ligand) bond lengths were 2.313-2.327 Å. The P-Au-S angles were found to be nearly linear, at approximately 176°. researchgate.net In palladium complexes of Josiphos-type ligands, the P-Pd-P bite angle is a key parameter influencing catalytic performance. acs.org

Table 2: Representative Structural Data for Metal Complexes

Complex Method of Analysis Key Structural Parameter(s)
[Au₂Fe(C₃₈H₃₇NP₂)(SCN)₂] X-ray Crystallography Au-P bond lengths: 2.260-2.265 Å; P-Au-S angles: ~176° researchgate.net
[(Josiphos)PdCl₂] X-ray Crystallography P-Pd-P bite angle
Palladium complex of a bisphosphine-diamine ligand ³¹P NMR Spectroscopy Characterization of (P,P)- and (P,N)-coordination isomers in solution acs.org

| [PtCu(ligand)] complex | X-ray Crystallography | Pt-Cu distance: 4.528(3) Å acs.org |

X-ray Crystallography of Metal Complexes

A notable example is the dinuclear gold(I) complex, {μ-2-[1-(N,N-Dimethylamino)ethyl]ferrocene-1,1′-diylbis(diphenylphosphine)-κP:P′}bis[thiocyanatogold(I)]. researchgate.net Its crystal structure confirms that the unsymmetrical ferrocenylphosphine ligand bridges two gold(I) centers. The coordination geometry around each gold atom is nearly linear, as is typical for gold(I) complexes. researchgate.netresearchgate.net The P—Au—S bond angles are 175.61(9)° and 176.86(9)°. researchgate.net The key bond lengths are the Au—P distances of 2.265(2) Å and 2.260(3) Å, and the Au—S distances of 2.327(3) Å and 2.313(3) Å. researchgate.net A related dinuclear gold(I) chloride complex shows similar pseudo-linear geometry, with Au—P bond distances of 2.237(2) Å and 2.224(2) Å and Au—Cl distances of 2.271(3) Å and 2.278(2) Å. researchgate.net

These structural analyses confirm the bidentate, bridging capability of this class of ferrocenylphosphine ligands. X-ray crystallography has also been essential in confirming the absolute configuration of novel chiral ferrocenylphosphinamine ligands derived from this scaffold. monash.edu Furthermore, studies on related palladium(II) complexes with ferrocenyldiphenylphosphine ligands show the expected distorted square planar geometry around the metal center. monash.edu

The detailed structural parameters obtained from X-ray diffraction are crucial for correlating molecular structure with catalytic activity and for rational catalyst design.

Table 1: Selected Crystallographic Data for {μ-2-[1-(N,N-Dimethylamino)ethyl]ferrocene-1,1′-diylbis(diphenylphosphine)-κP:P′}bis[thiocyanatogold(I)] researchgate.net
ParameterValue
Chemical FormulaC40H37Au2FeN3P2S2
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.021(5)
b (Å)13.397(5)
c (Å)16.684(5)
α (°)89.956(5)
β (°)82.355(5)
γ (°)74.740(5)
Au—P (Å)2.265(2), 2.260(3)
Au—S (Å)2.327(3), 2.313(3)
P—Au—S (°)175.61(9), 176.86(9)

Advanced NMR Spectroscopy (e.g., ³¹P NMR)

While X-ray crystallography provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure, dynamics, and bonding of metal complexes in solution. For complexes containing phosphine ligands, ³¹P NMR is particularly informative.

The chemical shift (δ) of the phosphorus nucleus in ³¹P NMR is highly sensitive to its electronic environment, including the nature of the substituents on the phosphorus atom and its coordination to a metal center. The difference in chemical shift between the free ligand and its metal complex, known as the coordination shift (Δδ = δcomplex - δligand), provides direct evidence of complex formation. researchgate.net

Upon coordination of a phosphine ligand derived from [1-(dimethylamino)ethyl]ferrocene to an electron-deficient metal center, a significant downfield shift (to a more positive ppm value) is typically observed in the ³¹P NMR spectrum. This deshielding of the phosphorus nucleus occurs because the metal center withdraws electron density from the phosphorus atom. mdpi.com For example, a ferrocenyl(2-diphenylphosphino)imine ligand shows a ³¹P NMR signal at 23.6 ppm; upon coordination to a palladium(II) center, this signal shifts downfield to 105.6 ppm, a coordination shift of +82.0 ppm. mdpi.com This large shift unequivocally confirms the coordination of the phosphorus atom to the palladium center. mdpi.com

³¹P NMR is also instrumental in determining the stoichiometry of complex formation in solution. By monitoring the integration of signals for the free and complexed ligand at varying metal-to-ligand ratios, the formation of specific species, such as 1:1 complexes, can be confirmed. nih.gov Furthermore, coupling between the ³¹P nucleus and other NMR-active nuclei, such as ¹⁹⁵Pt or ¹⁰³Rh, can provide valuable information about the geometry of the complex and the nature of the metal-phosphorus bond.

Table 2: ³¹P{¹H} NMR Chemical Shifts for a Ferrocenylphosphine Ligand and its Palladium(II) Complex mdpi.com
CompoundSolvent³¹P Chemical Shift (δ, ppm)Coordination Shift (Δδ, ppm)
Ferrocenyl(2-diphenylphosphino)imine LigandDMSO-d₆23.6N/A
Palladium(II) Complex of Ferrocenyl(2-diphenylphosphino)imineDMSO-d₆105.6+82.0

Catalytic Applications in Asymmetric Transformations

Asymmetric Hydrogenation

Ligands derived from Ferrocene (B1249389), [1-(dimethylamino)ethyl]- have demonstrated remarkable success in the field of asymmetric hydrogenation, a cornerstone of modern synthetic chemistry for producing enantiomerically pure compounds. These ligands, when complexed with transition metals such as iridium, rhodium, and ruthenium, form highly active and selective catalysts for the reduction of prochiral ketones, imines, and olefins.

The asymmetric hydrogenation of ketones to produce chiral secondary alcohols is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. Iridium complexes featuring ferrocene-based ligands are particularly effective for this purpose. A series of ferrocene-based tetradentate ligands have been developed and applied in the Ir-catalyzed asymmetric hydrogenation of ketones, demonstrating extraordinarily high reactivity and enantioselectivity. researchgate.net For instance, the ligand f-phamidol has achieved up to >99% enantiomeric excess (ee) with turnover numbers (TONs) as high as 1,000,000. researchgate.net

Novel ferrocene-based aminophosphine-binol (f-Amphbinol) ligands have also been successfully applied in the iridium-catalyzed hydrogenation of simple alkyl-aryl ketones and aryl-substituted cyclohexanones, yielding products with high enantioselectivities ranging from 83% to 99% ee. mdpi.com Another class, ferrocene-based phosphine-oxazoline ligands, forms air-stable iridium complexes that show excellent performance in the asymmetric hydrogenation of simple ketones, achieving up to 99% ee and a substrate-to-catalyst ratio (S/C) of 20,000. nih.gov These catalysts are also capable of regiospecifically hydrogenating exo-α,β-unsaturated cyclic ketones to furnish chiral allylic alcohols. nih.gov

The following table summarizes the performance of various ferrocene-based catalysts in the asymmetric hydrogenation of representative ketone substrates.

SubstrateCatalyst/LigandYield (%)ee (%)Reference
AcetophenoneIr/f-phamidol>99>99 researchgate.net
ω-ChloroketonesIr/f-phamidol>99>99 researchgate.net
Simple Alkyl-Aryl KetonesIr/f-Amphbinol-83-99 mdpi.com
Benzo-fused Cyclic KetonesIr/f-Amphol-up to 99 mdpi.com
Simple KetonesIr/Ferrocene-phosphine-oxazolineup to 98up to 99 nih.gov

Asymmetric hydrogenation of imines provides a direct and efficient route to chiral amines, which are prevalent in bioactive molecules. Transition-metal complexes, including those with ferrocene-derived ligands, are among the most powerful catalysts for this transformation. researchgate.net While a broad range of ligands have been developed, ferrocenyl ligands have carved out a significant niche.

Palladium complexes, for example, have been shown to be highly effective. The asymmetric hydrogenation of N-diphenylphosphinyl ketimines using a Pd(CF3CO2)2/(S)-SegPhos catalyst system yields the corresponding amines with excellent enantioselectivities of 87-99% ee. dicp.ac.cn Similarly, N-tosylimines can be reduced with 88-97% ee using a Pd(CF3CO2)2/(S)-SynPhos catalyst. dicp.ac.cn More complex systems involving cooperative catalysis between an iridium complex and a chiral phosphoric acid have afforded high enantioselectivities in the hydrogenation of various acyclic imines, including challenging aliphatic substrates (up to 95% ee). liv.ac.uk

The asymmetric hydrogenation of olefins is a powerful tool for creating stereogenic centers. Ferrocenyl-based ligands, particularly the Josiphos family, which are structurally related to PPFA, have proven to be highly efficient in enantioselective olefin reductions. youtube.com These ligands are effective in the rhodium-catalyzed hydrogenation of various olefins. researchgate.net

The development of catalysts for the hydrogenation of sterically hindered tetrasubstituted olefins has been a significant challenge. nih.gov Iridium-catalyzed systems have shown great promise in this area, successfully reducing challenging tetrasubstituted exocyclic olefins to produce valuable chiral cyclic β-amino esters with high yields and excellent stereoselectivities (up to 96% ee, 99:1 dr). chinesechemsoc.org Air-stable and readily available Ir-MaxPHOX catalysts have also been successfully applied in the asymmetric hydrogenation of di-, tri-, and tetrasubstituted olefins with enantiomeric excesses up to 99%.

The table below highlights results for the asymmetric hydrogenation of different classes of olefins using ferrocene-based and other relevant catalysts.

Substrate ClassCatalyst/LigandYield (%)ee (%)Reference
Tetrasubstituted Exocyclic OlefinsIridium Complexup to 94up to 96 chinesechemsoc.org
Di-, Tri-, Tetrasubstituted OlefinsIr-MaxPHOX-up to 99
General OlefinsRh-JosiphosHighHigh researchgate.net

Asymmetric C-C Coupling Reactions

While ligands derived from Ferrocene, [1-(dimethylamino)ethyl]- are workhorses in asymmetric hydrogenation, their application in asymmetric carbon-carbon bond-forming reactions is less extensively documented. Nonetheless, the broader family of ferrocene-based ligands has seen use in key transformations like Heck and Suzuki-Miyaura couplings.

The asymmetric Heck reaction is a powerful method for constructing chiral tertiary and quaternary carbon centers. uwindsor.ca The success of this reaction is highly dependent on the chiral ligand employed. While ligands such as BINAP and phosphinooxazolines are commonly used, the application of PPFA-type ligands is not as prevalent. uwindsor.caresearchgate.net

Research in this area includes the development of ferrocenylimine palladium(II) complexes, which have been used as catalyst precursors in Mizoroki-Heck reactions, although these applications were not focused on asymmetric induction. mdpi.com A related, yet distinct, area of research has focused on using an asymmetric dehydrogenative Heck reaction not to act on an external substrate, but to create planar-chiral ferrocene derivatives themselves, achieving up to 99% ee. researchgate.netrsc.org This highlights the versatility of the ferrocene scaffold in asymmetric synthesis, albeit in a different role than as a ligand for a general Heck reaction.

The palladium-catalyzed Suzuki-Miyaura cross-coupling is one of the most versatile methods for constructing C-C bonds, particularly for the synthesis of biaryl compounds. The asymmetric variant is crucial for producing axially chiral biaryls, which are important ligand scaffolds and bioactive molecules. beilstein-journals.orgnih.gov

The development of effective chiral ligands is key to achieving high enantioselectivity. While the common ferrocenyl ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) is widely used in Suzuki-Miyaura reactions for its ability to stabilize the palladium catalyst, it is achiral and thus not used for asymmetric induction. mdpi.com The synthesis of axially chiral biaryls via asymmetric Suzuki-Miyaura coupling typically employs other classes of specialized chiral monophosphine ligands, such as KenPhos or chiral-bridged biphenyls, which have achieved high yields (up to 99%) and good enantioselectivities (up to 88% ee). beilstein-journals.orgnih.govnih.gov While chiral ferrocene ligands have been used in related Negishi cross-coupling reactions to produce axially chiral compounds, their application as the primary source of chirality in asymmetric Suzuki-Miyaura reactions is less common compared to other ligand classes. nih.gov

Allylic Alkylation

Derivatives of Ferrocene, [1-(dimethylamino)ethyl]-, are extensively used to create chiral phosphine (B1218219) ligands that are highly effective in palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of the reaction is largely dictated by the structure of the chiral ligand.

The most common synthetic route to these ligands involves the diastereoselective ortho-lithiation of optically pure (S)-N,N-dimethyl-1-ferrocenylethylamine, followed by reaction with an electrophile, such as chlorodiphenylphosphine, to introduce a phosphine group. researchgate.net This process generates ligands with both central chirality (from the ethylamine (B1201723) side chain) and planar chirality (from the 1,2-disubstituted ferrocene plane). researchgate.netmdpi.com

Research has shown that the interplay between central and planar chirality is crucial for achieving high enantioselectivity. dissertationtopic.net For instance, ligands possessing both types of chirality can lead to opposite enantiomeric products compared to ligands with only central chirality. nih.gov Ferrocenylphosphinamine ligands derived from this compound have been applied in the allylic alkylation of substrates like 1,3-diphenylprop-2-enyl acetate, yielding products with moderate to high enantiomeric excess (ee). nih.gov Bidentate [N,S]-ferrocene ligands have also been developed and shown to be effective in Pd-catalyzed asymmetric allylic alkylation. rsc.org

The versatility of the ferrocene scaffold allows for the synthesis of a diverse library of ligands, enabling the fine-tuning of steric and electronic properties to optimize catalytic performance for specific substrates. acs.org

Table 1: Application of Ferrocene, [1-(dimethylamino)ethyl]- Derived Ligands in Asymmetric Allylic Alkylation This table is interactive. Click on the headers to sort the data.

Substrate Ligand Type Nucleophile Yield (%) ee (%) Reference
1,3-Diphenylprop-2-enyl acetate Ferrocenylphosphinamine Dimethyl malonate Reasonable up to 36% nih.gov
1,3-Diphenylprop-2-enyl acetate Ferrocenylphosphinamine Dimethyl methylmalonate Reasonable up to 38% nih.gov

Other Asymmetric Reactions

Hydrosilylation

The catalytic hydrosilylation of prochiral ketones, aldehydes, and olefins is a fundamental method for producing chiral alcohols and other silicon-containing compounds. Ferrocene-based ligands derived from Ferrocene, [1-(dimethylamino)ethyl]- have been successfully employed in this transformation.

For example, polymer-supported platinum and palladium complexes functionalized with 1-ferrocenylethyldimethylamine serve as effective and recyclable catalysts for the hydrosilylation of olefins like styrene (B11656) and 1-hexene (B165129) with trichlorosilane. capes.gov.br In the case of styrene, palladium derivatives catalyze a stereoselective α-addition. A notable result is the achievement of a 15.2% optical yield when using a specific chiral N,N-dimethyl-1-[2-(diphenylphosphino)ferrocenyl]ethylamine ligand, which is a direct derivative of the subject compound. capes.gov.br While iron complexes have also been explored for the hydrosilylation of ketones and aldehydes, the specific use of ligands derived from Ferrocene, [1-(dimethylamino)ethyl]- in these iron-based systems is an area of ongoing research. researchgate.netscispace.com

Table 2: Catalytic Hydrosilylation using Ferrocene, [1-(dimethylamino)ethyl]- Derived Catalysts This table is interactive. Click on the headers to sort the data.

Substrate Catalyst System Silane Product Type Optical Yield (%) Reference
Styrene Polymer-supported Pd-(S,R)-5* Trichlorosilane α-addition product 15.2% capes.gov.br
1-Hexene Polymer-supported Pd/Pt derivatives Trichlorosilane Terminal addition product Not specified capes.gov.br

*Where (S,R)-5 is N,N-dimethyl-1-(2-diphenylphosphinoferrocenyl]ethylamine

Hydroboration

Asymmetric hydroboration is a key reaction for the synthesis of chiral alcohols from olefins with anti-Markovnikov regioselectivity. Chiral ferrocenyl diphosphine ligands have proven to be highly effective in metal-catalyzed versions of this reaction. rsc.orgwikipedia.org

Ferrocene-based ligands that incorporate both planar and central chirality, often derived from precursors like Ferrocene, [1-(dimethylamino)ethyl]-, have been applied in enantioselective hydroboration. nih.gov For instance, novel and easily accessible chiral ferrocenyldiphosphines have been developed and used in highly enantioselective rhodium-catalyzed hydroboration reactions. nih.gov The rigid structure and unique stereochemical properties of the ferrocene backbone contribute significantly to the high levels of asymmetric induction observed. nih.gov

Aldol (B89426) and Diels-Alder Reactions

Aldol Reactions: The asymmetric aldol reaction is a cornerstone of C-C bond formation in organic synthesis, creating β-hydroxy carbonyl compounds, often with two new stereocenters. Organocatalysts based on ferrocene have been developed for this purpose. For example, a water-compatible organocatalyst derived from ferrocene and an amino acid was reported to promote the enantioselective aldol condensation between 4-nitrobenzaldehyde (B150856) and acetone (B3395972) in water. researchgate.net Ferrocenium (B1229745) ions, the oxidized form of ferrocene derivatives, have also been proposed to act as Lewis acids, coordinating to aldehydes and thereby controlling the stereochemistry of aldol reactions. mdpi.com

Diels-Alder Reactions: The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. The development of chiral catalysts to control the stereochemistry of this reaction is a major area of research. A library of planar chiral diols built on a ferrocene scaffold has been synthesized and successfully applied as organocatalysts in the asymmetric hetero-Diels-Alder reaction. nih.gov These diols can be prepared with complete enantio- and diastereoselectivity. Their catalytic activity demonstrates that varying the substitution on the catalyst backbone allows for access to either enantiomer of the cycloadduct product, highlighting the modularity and tunability of the ferrocene framework. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
Ferrocene, [1-(dimethylamino)ethyl]-
(S)-N,N-dimethyl-1-ferrocenylethylamine
1,3-diphenylprop-2-enyl acetate
Dimethyl malonate
Dimethyl methylmalonate
Styrene
1-Hexene
Trichlorosilane
N,N-dimethyl-1-[2-(diphenylphosphino)ferrocenyl]ethylamine
4-nitrobenzaldehyde
Acetone

Reaction Mechanisms and Theoretical Studies

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate electronic properties and reaction mechanisms of organometallic compounds like ferrocene (B1249389) and its derivatives. While specific DFT studies focusing exclusively on Ferrocene, [1-(dimethylamino)ethyl]- are not extensively documented in publicly available literature, the broader body of research on ferrocene provides a robust framework for understanding its behavior. These studies are crucial for elucidating the electronic structure and predicting the outcomes of chemical transformations.

DFT calculations have been instrumental in defining the electronic structure of ferrocene-based compounds. These studies consistently show that the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are predominantly centered on the iron atom and the cyclopentadienyl (B1206354) (Cp) rings. The introduction of a substituent like the [1-(dimethylamino)ethyl]- group can modulate the electronic properties of the ferrocene core. The electron-donating nature of the dimethylamino group, in particular, can influence the electron density at the iron center and the Cp rings, which in turn affects the compound's reactivity and electrochemical properties.

General findings from DFT studies on substituted ferrocenes indicate that:

The eclipsed (D5h) and staggered (D5d) conformations of ferrocene have very similar energies, with the eclipsed conformer often being the true minimum energy structure in the gas phase. researchgate.net

The iron-carbon bonds in ferrocene are not conventional localized bonds, but rather a result of the interaction between the iron d-orbitals and the π-system of the Cp rings. researchgate.net

Substituents can alter the energy levels of the frontier orbitals, thereby influencing the compound's redox potential and its propensity to engage in electrophilic or nucleophilic reactions.

Table 1: Representative DFT Functionals and Basis Sets Used in Ferrocene Studies
FunctionalBasis SetApplication
B3LYPm6-31G(d)Simulating accurate IR spectra of ferrocene. researchgate.net
UM066-31++G(d,p)/SDDCalculating bond lengths, angles, and redox potentials of ferrocene derivatives. nih.gov
M06-2X6-31+G(d,p)Investigating the stability of carbocation intermediates. beilstein-journals.orgbeilstein-journals.org

Mechanistic Elucidation of Catalytic Cycles

The unique electronic and steric properties of Ferrocene, [1-(dimethylamino)ethyl]- and its derivatives make them valuable ligands in catalysis. Understanding the mechanisms of these catalytic cycles is key to optimizing existing catalysts and designing new ones.

The ferrocenyl group is well-known for its ability to stabilize an adjacent carbocation. This stabilization arises from the participation of the iron atom's d-orbitals in delocalizing the positive charge. In the case of Ferrocene, [1-(dimethylamino)ethyl]-, the formation of a carbocation at the benzylic-like position (the carbon atom of the ethyl group attached to the Cp ring) is significantly favored. This stabilization is a key factor in many substitution reactions involving this compound.

The synthesis of a dinuclear gold(I) complex containing an unsymmetrical bidentate ferrocenyl-phosphine ligand, where the phosphine (B1218219) is attached to the Cp ring and the [1-(dimethylamino)ethyl]- group is also present, was carried out to probe substitution reaction mechanisms. researchgate.net The stability of intermediates in such reactions is often dictated by the ability of the ferrocenyl group to stabilize any developing positive charge.

Table 2: Factors Influencing Carbocation Stability in Ferrocene Derivatives
FactorDescription
Ferrocenyl GroupThe iron atom participates in delocalizing the positive charge of an adjacent carbocation through its d-orbitals.
Substituent EffectsElectron-donating or -withdrawing groups on the Cp rings can further modulate the stability of the carbocation.
Non-covalent InteractionsIntramolecular interactions, such as hydrogen bonding, can also contribute to the stabilization of carbocationic intermediates. beilstein-journals.orgbeilstein-journals.org

While many reactions involving ferrocene derivatives proceed through ionic intermediates, the possibility of radical mechanisms should not be overlooked. The iron center in ferrocene can undergo one-electron oxidation to form the ferrocenium (B1229745) ion, which is a radical cation. This redox activity suggests that ferrocene derivatives could participate in reactions involving single-electron transfer (SET) processes, potentially leading to radical intermediates. However, specific studies detailing radical mechanisms in the context of Ferrocene, [1-(dimethylamino)ethyl]- are not prevalent in the literature. The focus has predominantly been on its role in asymmetric catalysis and as a chiral ligand, which typically involve ionic pathways.

Role of Noncovalent Interactions in Catalysis

Recent research has increasingly highlighted the crucial role of noncovalent interactions in directing the stereochemical outcome of catalytic reactions. In the context of catalysis with ligands derived from Ferrocene, [1-(dimethylamino)ethyl]-, noncovalent interactions such as hydrogen bonding and ion pairing can play a significant role in the transition state assembly. nih.gov These weak interactions can help to orient the substrate relative to the catalytic center, thereby leading to high levels of enantioselectivity.

For instance, a series of noncovalent interaction-assisted chiral ferrocenyl phosphine ligands have been developed. nih.gov While not all of these are direct derivatives of Ferrocene, [1-(dimethylamino)ethyl]-, the principles are broadly applicable. The presence of the dimethylamino group in the target compound provides a site for potential hydrogen bonding or ionic interactions, which could be exploited in the design of catalysts. Mechanistic investigations have implied that noncovalent interactions are involved in the catalytic cycle and are critical for achieving both high reactivity and selectivity. nih.gov

Emerging Research Directions and Advanced Applications

Applications in Materials Science

The incorporation of the [1-(dimethylamino)ethyl]ferrocene moiety into larger molecular and macromolecular structures is a key strategy in the development of novel functional materials. Its influence is most prominent in materials that leverage its distinct electrochemical properties.

The foundational characteristic that makes ferrocene (B1249389) derivatives, including [1-(dimethylamino)ethyl]ferrocene, exceptional candidates for electroactive materials is the highly reversible, one-electron oxidation of the iron center from Fe(II) to Fe(III). This ferrocene/ferrocenium (B1229745) (Fc/Fc+) redox couple serves as a reliable electrochemical signal.

Researchers are exploring the integration of this ferrocene unit into polymers and molecular wires. In such systems, the ferrocene group acts as a redox-active site, enabling the material to store charge or facilitate electron transport. The [1-(dimethylamino)ethyl] side group can be used to tune the solubility and processing characteristics of these materials and to influence the local dielectric environment, which in turn can subtly alter the redox potential of the iron center. This tunability is crucial for designing molecular electronic components like switches or memory elements, where precise control over electron transfer is paramount.

The development of electrochemical sensors for non-biological analytes is a significant area of research for ferrocene derivatives. The operating principle relies on coupling a recognition event to a change in the electrochemical behavior of the ferrocene unit.

In a typical design, a receptor molecule capable of selectively binding a specific ion or molecule is covalently linked to the [1-(dimethylamino)ethyl]ferrocene scaffold. When the target analyte binds to the receptor, it can induce a conformational change or alter the electronic environment around the ferrocene core. This perturbation affects the ease with which the iron atom can be oxidized, resulting in a measurable shift in its redox potential. This shift, detectable by techniques like cyclic voltammetry, signals the presence and concentration of the analyte. For instance, crown ethers or other ionophores can be attached to create sensors for specific metal cations, where the binding of the cation causes a distinct electrochemical response.

Development of Advanced Ferrocene-Based Ligand Architectures

The chiral nature and functional handles of [1-(dimethylamino)ethyl]ferrocene make it an exemplary starting material for complex, high-performance ligands used in asymmetric catalysis. Its structure, possessing both a chiral carbon center in the ethylamino side chain and planar chirality from the substituted cyclopentadienyl (B1206354) ring, provides a rigid and well-defined three-dimensional framework for coordinating to metal centers.

Dendrimers are perfectly branched, tree-like macromolecules that offer a unique platform for catalysis. Attaching catalytic units to the periphery of a dendrimer can lead to significant enhancements in activity and selectivity due to cooperative effects and the creation of a unique nanoscale reaction environment.

[1-(dimethylamino)ethyl]ferrocene and its derivatives can be installed on the surface of a dendritic core. This creates a macromolecule with a high local concentration of catalytically active chiral ferrocenyl sites. This approach has several potential advantages:

Enhanced Activity: The proximity of multiple catalytic sites can lead to cooperative effects.

Modified Selectivity: The crowded steric environment of the dendrimer can influence how a substrate approaches the active site, potentially enhancing enantioselectivity.

Catalyst Recovery: The large size of the dendritic catalyst allows for its separation from the reaction mixture via techniques like nanofiltration, simplifying product purification.

A significant challenge in homogeneous catalysis is the separation of the catalyst from the product after the reaction. One advanced strategy to address this is "ionic tagging," where an ionic functional group is attached to the ligand. This renders the catalyst soluble in polar or ionic liquid phases while the desired product remains in a separate, immiscible organic phase, allowing for easy separation and catalyst recycling.

The tertiary amine in [1-(dimethylamino)ethyl]ferrocene, often referred to as Ugi's amine in this context, is an ideal site for creating an ionic tag. mdpi.com It can be readily quaternized by reacting it with an alkyl halide, converting the neutral amine into a cationic quaternary ammonium (B1175870) salt. This modification dramatically increases the ligand's polarity and allows it to be dissolved in ionic liquids. mdpi.comnih.gov Research has shown that attaching imidazolium (B1220033) or quaternary ammonium fragments to chiral ferrocenyl ligands facilitates robust catalyst recycling in asymmetric reactions without compromising, and sometimes even improving, catalytic activity and stereoselectivity. mdpi.com

Integration into Hybrid Catalytic Systems

The [1-(dimethylamino)ethyl]ferrocene framework is not only a ligand for single metal centers but also a scaffold for constructing multimetallic, "hybrid" catalytic systems. In these systems, the ferrocene unit can play multiple roles simultaneously: it can be part of the ligand backbone for one catalytic metal while its own iron center can participate in redox processes or influence the electronic properties of the primary catalyst.

For example, unsymmetrical bidentate ligands derived from this ferrocene, such as those incorporating both phosphine (B1218219) and amine donors, can be used to create heterobimetallic complexes. A documented example is a dinuclear gold(I) complex containing a {2-[1-(N,N-dimethylamino)ethyl]ferrocene-1,1′-diyl}bis(diphenylphosphine) ligand. In such a structure, the ferrocene backbone holds two gold atoms in a specific spatial arrangement, which could lead to cooperative catalytic activity that is not achievable with a simple mononuclear catalyst. This approach opens pathways to designing multifunctional catalysts where the redox-active iron center could be used to switch the catalytic activity of the other metal on or off through an external electrochemical stimulus.

Future Perspectives in Asymmetric Synthesis

The foundational role of Ferrocene, [1-(dimethylamino)ethyl]- and its derivatives as privileged structures in asymmetric catalysis is well-established. rsc.orgscispace.com The unique combination of central and planar chirality, coupled with the steric and electronic versatility of the ferrocene scaffold, has driven its success in a multitude of stereoselective transformations. acs.orgresearchgate.net Future research is poised to build upon this legacy, focusing on the development of next-generation ligands and catalysts with enhanced efficacy, broader applicability, and improved sustainability.

A primary direction for future investigation lies in the rational design and synthesis of novel ligand architectures. While classical derivatives have proven effective, there is a continuous need for new motifs to tackle more complex synthetic challenges. rsc.org One promising avenue is the incorporation of specialized functional groups to modulate catalyst performance. For instance, the introduction of siloxane substituents onto ferrocene-based ligands has emerged as a strategy to enhance solubility and facilitate catalyst recovery and recycling, a critical aspect of sustainable chemistry. mdpi.com These modifications can lead to next-generation catalysts with superior performance compared to their classical counterparts in diverse and mechanistically distinct reactions. mdpi.com

The exploration of new synthetic methodologies for accessing these chiral ligands is another critical frontier. Traditional methods for creating planar chiral ferrocenes, such as diastereoselective directed ortho-metalation (DoM), are often limited by the need for stoichiometric chiral auxiliaries or bases and can involve sensitive organometallic reagents. acs.org Consequently, the development of more efficient and atom-economical strategies is highly desirable. acs.org Transition-metal-catalyzed asymmetric C–H bond functionalization is rapidly gaining prominence as a powerful tool for directly introducing planar chirality onto the ferrocene backbone. acs.org This approach offers a more straightforward and sustainable route to a wide variety of functionalized planar chiral ferrocenes, which can then be transformed into new ligands and catalysts for asymmetric reactions. acs.org

Future perspectives also include expanding the scope of applications for catalysts derived from [1-(dimethylamino)ethyl]ferrocene. While they have shown success in reactions like allylic alkylation and Heck reactions, there is significant potential to apply them to a broader range of asymmetric transformations. acs.orgmdpi.com The tunability of the ferrocene framework allows for the fine-tuning of electronic and steric properties, which can be leveraged to achieve high selectivity in previously challenging reactions. acs.orgresearchgate.net Furthermore, research is expected to delve into less common substitution patterns, such as 1,3-disubstituted ferrocenes, which remain relatively unexplored compared to the well-studied 1,2-disubstituted derivatives. nih.gov Developing synthetic routes to these novel structures could unlock new types of chiral environments and catalytic activities.

Finally, the inherent stability and unique electrochemical properties of the ferrocene unit will continue to drive its exploration in interdisciplinary fields beyond traditional asymmetric synthesis, including materials science and medicinal chemistry. nih.govbiomedpharmajournal.org The insights gained from these areas could, in turn, inspire the design of novel catalytic systems with unprecedented functions. The synergy between synthetic innovation, catalytic application, and materials science will ensure that ferrocene-based chiral compounds remain at the forefront of research in asymmetric synthesis for the foreseeable future.

Q & A

What are the standard synthetic routes for preparing [1-(dimethylamino)ethyl]ferrocene, and what methodological considerations ensure reproducibility?

Basic Research Question
The synthesis of [1-(dimethylamino)ethyl]ferrocene typically involves functionalizing ferrocene via lithiation or Friedel-Crafts acetylation followed by reductive amination. For example, lithiation of ferrocene derivatives using n-butyllithium (n-BuLi) in anhydrous ether under nitrogen enables selective substitution at the cyclopentadienyl ring . Subsequent reaction with dimethylamine or its precursors (e.g., Eschenmoser’s salt) introduces the dimethylaminoethyl group. Critical considerations include:

  • Strict anhydrous conditions to prevent side reactions with moisture.
  • Temperature control (e.g., ice-cooling during lithiation to avoid over-reactivity) .
  • Purification via column chromatography (silica/Celite) to isolate isomers .

How do researchers address contradictions in reported reaction yields for isomerization of alkylated ferrocene derivatives?

Advanced Research Question
Discrepancies in isomerization yields (e.g., sodium amide vs. sodium-potassium alloy in 3-ethyl-1-methylcyclopentadiene isomerization) arise from differences in base strength and reaction media . Methodological strategies to resolve contradictions include:

  • Systematic solvent screening (e.g., toluene vs. ammonia) to optimize base efficacy.
  • Kinetic monitoring (e.g., GC-MS or UV-Vis spectroscopy) to track intermediate formation.
  • Computational modeling (DFT) to predict transition-state energetics and identify favorable pathways .

What spectroscopic and analytical techniques are most effective for characterizing [1-(dimethylamino)ethyl]ferrocene derivatives?

Basic Research Question
Routine characterization combines:

  • ¹H/¹³C NMR to confirm substituent regiochemistry (e.g., distinguishing 1,1′ vs. 1,2-substitution via splitting patterns) .
  • IR spectroscopy for functional group identification (e.g., C-N stretches at 1,250–1,350 cm⁻¹) .
  • Cyclic voltammetry to assess redox behavior (E₁/₂ shifts indicate electronic effects from the dimethylamino group) .
    Advanced techniques like HR-ESI-MS and X-ray crystallography resolve structural ambiguities in bridged or π-conjugated derivatives .

How can researchers design experiments to probe the redox behavior of [1-(dimethylamino)ethyl]ferrocene in catalytic applications?

Advanced Research Question
The dimethylaminoethyl group modulates ferrocene’s redox potential, impacting electron-transfer efficiency in catalysis. Experimental design should prioritize:

  • Controlled potential electrolysis to isolate oxidation states and study stability.
  • Substituent variation (e.g., comparing methyl vs. ethyl groups) to correlate structure with redox activity .
  • In situ spectroelectrochemistry (UV-Vis-NIR) to monitor intermediate species during catalysis .

What strategies mitigate challenges in synthesizing bridged [1-(dimethylamino)ethyl]ferrocene derivatives with functionalized π-chains?

Advanced Research Question
Bridged derivatives (e.g., 1,1′-carbomethoxy-oxotrimethylene ferrocene) require precise Dieckmann cyclization conditions:

  • Catalyst selection (e.g., Brønsted acids like p-toluenesulfonic acid) to stabilize enol intermediates .
  • Solvent polarity optimization (e.g., dichloromethane for π-π stacking control).
  • Stepwise functionalization to avoid steric hindrance, as demonstrated in Witting rearrangements of ferrocenylmethyl ethers .

How do steric and electronic effects of the dimethylaminoethyl group influence regioselectivity in electrophilic substitution reactions?

Advanced Research Question
The dimethylamino group acts as an electron-donating substituent, directing electrophiles to specific ring positions. For example:

  • Friedel-Crafts acetylation favors para substitution relative to the dimethylamino group due to resonance stabilization .
  • Steric hindrance from the ethyl chain can suppress reactivity at adjacent positions, requiring tailored electrophile reactivity (e.g., using AlCl₃ vs. milder Lewis acids) . Quantitative analysis via Hammett plots or Hammond-Leffler models can predict substituent effects .

What methodologies resolve discrepancies in biological activity data for aminoethyl-ferrocene conjugates?

Advanced Research Question
Contradictory bioactivity reports (e.g., anticancer vs. non-active derivatives) often stem from variations in:

  • Cellular uptake efficiency (addressed via lipophilicity tuning using logP calculations).
  • Redox cycling assays (e.g., ROS detection with fluorescent probes to confirm mechanism) .
  • Structural analogs (e.g., replacing dimethylamino with morpholino groups) to isolate electronic vs. steric contributions .

What are the critical safety protocols for handling [1-(dimethylamino)ethyl]ferrocene in synthetic workflows?

Basic Research Question
Safety measures include:

  • Inert atmosphere techniques (N₂/Ar gloveboxes) to prevent oxidation during lithiation .
  • PPE requirements (gloves, goggles) for dimethylaminoethyl precursors, which may release toxic amines .
  • Waste segregation (heavy-metal disposal for iron-containing byproducts) .

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